molecular formula C9H13ITe B12528239 Dimethyl(4-methylphenyl)tellanium iodide CAS No. 803738-55-8

Dimethyl(4-methylphenyl)tellanium iodide

Cat. No.: B12528239
CAS No.: 803738-55-8
M. Wt: 375.7 g/mol
InChI Key: WGTSNSQPWBSTOQ-UHFFFAOYSA-M
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Description

Dimethyl(4-methylphenyl)tellanium iodide is an organotellurium compound characterized by the presence of a tellurium atom bonded to a dimethyl group and a 4-methylphenyl group, with an iodide ion as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(4-methylphenyl)tellanium iodide typically involves the reaction of dimethyl(4-methylphenyl)tellurium with iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

(CH3)2Te(C6H4CH3)+I2(CH3)2Te(C6H4CH3)I\text{(CH}_3\text{)}_2\text{Te(C}_6\text{H}_4\text{CH}_3\text{)} + \text{I}_2 \rightarrow \text{(CH}_3\text{)}_2\text{Te(C}_6\text{H}_4\text{CH}_3\text{)I} (CH3​)2​Te(C6​H4​CH3​)+I2​→(CH3​)2​Te(C6​H4​CH3​)I

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(4-methylphenyl)tellanium iodide can undergo various chemical reactions, including:

    Oxidation: The tellurium center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to form lower oxidation state tellurium compounds.

    Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides, cyanides, or thiolates can replace the iodide ion under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide derivatives, while substitution reactions can produce a variety of organotellurium compounds.

Scientific Research Applications

Dimethyl(4-methylphenyl)tellanium iodide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organotellurium compounds.

    Biology: Studies have explored its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications.

    Industry: It may be used in the development of materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of Dimethyl(4-methylphenyl)tellanium iodide involves its interaction with molecular targets through the tellurium center. The tellurium atom can form bonds with various biological molecules, potentially disrupting cellular processes. The exact pathways and molecular targets are still under investigation, but they may include enzymes and proteins involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl(phenyl)tellanium iodide
  • Dimethyl(4-chlorophenyl)tellanium iodide
  • Dimethyl(4-bromophenyl)tellanium iodide

Uniqueness

Dimethyl(4-methylphenyl)tellanium iodide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules and its overall stability.

Properties

CAS No.

803738-55-8

Molecular Formula

C9H13ITe

Molecular Weight

375.7 g/mol

IUPAC Name

dimethyl-(4-methylphenyl)tellanium;iodide

InChI

InChI=1S/C9H13Te.HI/c1-8-4-6-9(7-5-8)10(2)3;/h4-7H,1-3H3;1H/q+1;/p-1

InChI Key

WGTSNSQPWBSTOQ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)[Te+](C)C.[I-]

Origin of Product

United States

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